molecular formula C18H15NO4 B14463690 Ethyl 4-benzoyl-4H-1,4-benzoxazine-2-carboxylate CAS No. 68466-18-2

Ethyl 4-benzoyl-4H-1,4-benzoxazine-2-carboxylate

Cat. No.: B14463690
CAS No.: 68466-18-2
M. Wt: 309.3 g/mol
InChI Key: PNSNYROBBDRLCS-UHFFFAOYSA-N
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Description

Ethyl 4-benzoyl-4H-1,4-benzoxazine-2-carboxylate is a chemical compound belonging to the benzoxazine family Benzoxazines are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure This particular compound is characterized by the presence of an ethyl ester group, a benzoyl group, and a benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-benzoyl-4H-1,4-benzoxazine-2-carboxylate typically involves the cyclization of substituted 2-aminophenols with β-ketoesters. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process. For instance, the reaction can be carried out in the presence of a strong acid like sulfuric acid or a base like sodium hydroxide under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-benzoyl-4H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced compounds. Substitution reactions can result in a variety of substituted benzoxazine derivatives.

Scientific Research Applications

Ethyl 4-benzoyl-4H-1,4-benzoxazine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-benzoyl-4H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzoxazine ring can interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 4-benzoyl-4H-1,4-benzoxazine-2-carboxylate can be compared with other similar compounds, such as:

    4H-1,4-Benzothiazines: These compounds share a similar heterocyclic structure but contain sulfur instead of oxygen.

    1,4-Dihydroquinoline-3-carboxylates: These compounds have a similar core structure but differ in the presence of a quinoline ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzoyl and ethyl ester groups, which confer distinct chemical and biological properties.

Properties

CAS No.

68466-18-2

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

ethyl 4-benzoyl-1,4-benzoxazine-2-carboxylate

InChI

InChI=1S/C18H15NO4/c1-2-22-18(21)16-12-19(14-10-6-7-11-15(14)23-16)17(20)13-8-4-3-5-9-13/h3-12H,2H2,1H3

InChI Key

PNSNYROBBDRLCS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C2=CC=CC=C2O1)C(=O)C3=CC=CC=C3

Origin of Product

United States

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